Azimilide vs. Dofetilide: Superior AF Termination Rate (93% vs. 50%) and Rate-Independent ERP Prolongation in Canine Vagal AF Model
In a head-to-head comparative study in anesthetized dogs with sustained vagal atrial fibrillation (AF), azimilide demonstrated significantly superior AF termination efficacy compared to the pure IKr blocker dofetilide [1]. Azimilide terminated AF in 13 of 14 dogs (93%), whereas dofetilide terminated AF in only 6 of 12 dogs (50%, P < 0.05) [1]. Additionally, while dofetilide exhibited strong reverse use-dependence on atrial effective refractory period (ERP) with a 51 ± 3% increase at a basic cycle length (BCL) of 400 ms versus only 17 ± 3% at BCL 200 ms, azimilide's effects on ERP were rate-independent, producing increases of 38 ± 6% at BCL 400 ms and 35 ± 10% at BCL 200 ms [1]. The authors concluded that azimilide's actions on atrial tissue cannot be attributed exclusively to IKr block and that effects on other currents such as IKs are likely mechanistically important [1].
| Evidence Dimension | AF termination efficacy and reverse use-dependence of ERP prolongation |
|---|---|
| Target Compound Data | AF termination: 13/14 dogs (93%); ERP increase at BCL 400 ms: 38 ± 6%; ERP increase at BCL 200 ms: 35 ± 10% |
| Comparator Or Baseline | Dofetilide: AF termination: 6/12 dogs (50%, P < 0.05); ERP increase at BCL 400 ms: 51 ± 3%; ERP increase at BCL 200 ms: 17 ± 3% |
| Quantified Difference | AF termination: 1.86-fold higher rate (93% vs. 50%); Reverse use-dependence: dofetilide shows 3.0-fold reduction in efficacy at faster rate (51% vs. 17%), azimilide shows only 1.09-fold difference (38% vs. 35%) |
| Conditions | Morphine/chloralose-anesthetized dogs during sustained vagal atrial fibrillation; azimilide 10 then 20 mg/kg; dofetilide 0.08 then 0.16 mg/kg |
Why This Matters
The rate-independent ERP prolongation of azimilide, in contrast to the reverse use-dependent profile of pure IKr blockers like dofetilide, may confer more consistent antiarrhythmic protection at elevated heart rates during AF episodes, directly informing selection for electrophysiology research and antiarrhythmic drug discovery programs.
- [1] Nattel S, et al. Effects of the novel antiarrhythmic agent azimilide on experimental atrial fibrillation and atrial electrophysiologic properties. Cardiovasc Res. 1998 Mar;37(3):627-35. PMID: 9659446. View Source
